5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
The compound “5-chloro-N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide” is a complex organic molecule. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . Indole derivatives have been found to have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is a significant heterocyclic system in natural products and drugs . The tetrahydro-2H-pyran-4-yl group is a six-membered ring containing an oxygen atom .Scientific Research Applications
Utilization in Mammals, Insects, and Bacteria
Nicotinamide derivatives play a crucial role across various biological species, including mammals, insects, and bacteria. Research highlights the activity of nicotinamide and related compounds against conditions such as pellagra and their metabolic pathways in the body, demonstrating the broad biological importance and potential therapeutic applications of these compounds (Ellinger, Fraenkel, & Abdel Kader, 1947).
Crystallographic Studies
Nicotinamide's ability to form multicomponent crystals with various nitrogen heterocycle-containing aromatic dicarboxylic acids has been explored, highlighting its potential in creating novel supramolecular structures. This indicates its utility in materials science and crystallography for designing new molecular assemblies (Das & Baruah, 2011).
Herbicidal Activity
Nicotinamide derivatives have been investigated for their herbicidal activity, demonstrating the potential of these compounds in agricultural applications. Specific derivatives exhibited significant herbicidal activity against various plants, suggesting a pathway for developing new herbicides based on nicotinamide chemistry (Yu et al., 2021).
Enzyme Substrate Specificity
Studies on nicotinamide methyltransferase from porcine liver have expanded our understanding of enzyme substrate specificity. This enzyme's activity on nicotinamide and its analogs informs about detoxification processes and the metabolic roles of nicotinamide in vivo, providing insights into biochemical pathways relevant to pharmacology and toxicology (Alston & Abeles, 1988).
Metabolic Pathways in Humans
The correlation between niacin equivalent intake and urinary excretion of nicotinamide metabolites in humans consuming self-selected food was studied, offering valuable information on human nutrition and the metabolism of vitamin B3 derivatives. This research could be relevant to dietary recommendations and understanding the nutritional value of nicotinamide (Shibata & Matsuo, 1989).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives, however, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to have a wide range of biological effects, depending on their specific structures and targets .
Properties
IUPAC Name |
5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-13-8-15-9-14(2-3-19(15)25-13)11-23-20(26)16-10-18(22)21(24-12-16)28-17-4-6-27-7-5-17/h2-3,8-10,12,17,25H,4-7,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXRFDXPYSIKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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